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Compound of Interest

Compound Name: Z-LRGG-AMC

Cat. No.: B12385867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate

Z-LRGG-AMC for the characterization and screening of Isopeptidase T (also known as

Ubiquitin Specific Peptidase 5, USP5). This document details the underlying principles,

experimental protocols, and data analysis, and explores the broader context of Isopeptidase

T's role in cellular signaling.

Introduction to Isopeptidase T (USP5) and Z-LRGG-
AMC
Isopeptidase T (USP5) is a deubiquitinating enzyme (DUB) that plays a crucial role in cellular

homeostasis by recycling ubiquitin. It specifically disassembles unanchored polyubiquitin

chains to maintain the cellular pool of monoubiquitin.[1] Dysregulation of USP5 activity has

been implicated in various diseases, including cancer, making it an attractive target for

therapeutic intervention.[2][3]

Z-LRGG-AMC (Carbobenzoxy-L-leucyl-L-arginyl-L-glycyl-L-glycyl-7-amino-4-methylcoumarin)

is a synthetic peptide substrate designed to mimic the C-terminal sequence of ubiquitin. The

covalent linkage of the 7-amino-4-methylcoumarin (AMC) fluorophore to the peptide quenches

its fluorescence. Upon enzymatic cleavage of the amide bond between the glycine and AMC by

Isopeptidase T, the highly fluorescent AMC is released. The resulting increase in fluorescence

can be monitored in real-time to determine enzyme activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12385867?utm_src=pdf-interest
https://www.benchchem.com/product/b12385867?utm_src=pdf-body
https://www.benchchem.com/product/b12385867?utm_src=pdf-body
https://www.benchchem.com/product/b12385867?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11201890/
https://pubmed.ncbi.nlm.nih.gov/7548011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11465303/
https://www.benchchem.com/product/b12385867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data: Enzyme Kinetics
The hydrolysis of Z-LRGG-AMC and related substrates by Isopeptidase T has been

characterized, revealing important insights into the enzyme's specificity. The catalytic efficiency

(kcat/Km) is a key parameter for comparing the effectiveness of different substrates.

Substrate kcat/Km (M⁻¹s⁻¹) Reference

Z-Gly-Gly-AMC < 0.1 [4][5]

Z-Arg-Gly-Gly-AMC 1 [4][5]

Z-Leu-Arg-Gly-Gly-AMC 18 [4][5]

Z-Arg-Leu-Arg-Gly-Gly-AMC 95 [4][5]

Modulation by Ubiquitin: The activity of Isopeptidase T towards peptide-AMC substrates is

allosterically modulated by free ubiquitin in a biphasic manner. At submicromolar

concentrations, ubiquitin activates the enzyme, while at higher concentrations it becomes

inhibitory.[4][5]

Modulator Parameter Value (µM) Effect Reference

Ubiquitin Kd (activation) 0.10 ± 0.03 Activation [4][5]

Ubiquitin Ki (inhibition) 3.0 ± 1.3 Inhibition [4][5]

Experimental Protocols
General Isopeptidase T Activity Assay using Z-LRGG-
AMC
This protocol provides a general framework for measuring Isopeptidase T activity. Optimal

conditions may vary depending on the specific enzyme preparation and experimental goals.

Materials:

Purified Isopeptidase T (USP5)
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Z-LRGG-AMC substrate

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, 10 mM DTT

96-well black microplates

Fluorescence plate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

Procedure:

Prepare Reagents:

Dissolve Z-LRGG-AMC in DMSO to create a stock solution.

Prepare the desired concentrations of Isopeptidase T in Assay Buffer.

Prepare a range of Z-LRGG-AMC concentrations in Assay Buffer by diluting the stock

solution.

Set up the Reaction:

Add 50 µL of the Isopeptidase T solution to each well of the microplate.

To initiate the reaction, add 50 µL of the Z-LRGG-AMC solution to each well.

Include control wells:

No enzyme control: 50 µL of Assay Buffer instead of the enzyme solution.

No substrate control: 50 µL of Assay Buffer instead of the substrate solution.

Incubation and Measurement:

Incubate the plate at 37°C.

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set

period (e.g., 30-60 minutes) using a fluorescence plate reader. The kinetic mode is

recommended.
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Data Analysis:

Subtract the background fluorescence (no enzyme control) from the experimental values.

Plot the fluorescence intensity versus time. The initial linear portion of the curve represents

the initial reaction velocity (V₀).

The slope of this linear portion is proportional to the enzyme activity.

For kinetic parameter determination (Km and Vmax), perform the assay with varying

substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

High-Throughput Screening (HTS) of Isopeptidase T
Inhibitors
This protocol outlines a workflow for screening compound libraries for inhibitors of Isopeptidase

T.

Procedure:

Compound Plating: Dispense compounds from a chemical library into 384-well plates at a

desired final concentration. Include appropriate controls (e.g., DMSO as a negative control,

and a known inhibitor as a positive control).

Enzyme Addition: Add a pre-determined concentration of Isopeptidase T to each well.

Pre-incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at room

temperature to allow for compound-enzyme interaction.

Substrate Addition and Signal Detection: Initiate the enzymatic reaction by adding Z-LRGG-
AMC. Immediately begin monitoring the fluorescence signal over time using a plate reader.

Data Analysis: Calculate the initial reaction rates for each well. Normalize the data to the

controls and identify "hits" based on a pre-defined inhibition threshold.

Mandatory Visualizations
Enzymatic Reaction of Z-LRGG-AMC with Isopeptidase T
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High-Throughput Screening Workflow

Start

Compound Plating
(384-well plates)

Add Isopeptidase T
(USP5)

Pre-incubation

Add Z-LRGG-AMC

Kinetic Fluorescence Reading

Data Analysis
(Calculate Inhibition)

Hit Identification

End

 

USP5 in NF-κB Signaling

USP5

Ubiquitin
Chains

Removes

TRAF6

IKK

Activates

IkB

Phosphorylates
(Degradation)

NF-κB

Inhibits

Nucleus

Translocates

Gene Expression

Activates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


USP5 and p53 Regulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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